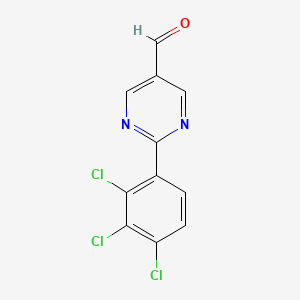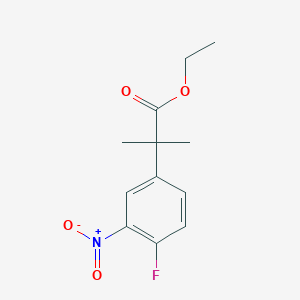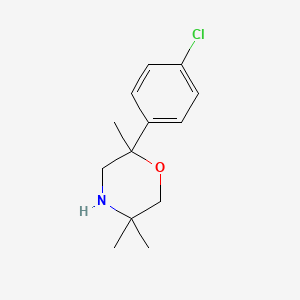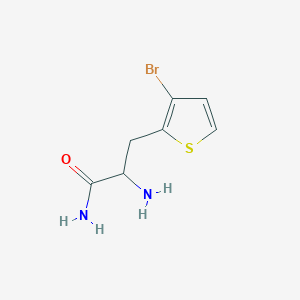![molecular formula C13H13NO3S2 B13078728 5'-Acetamido-6H,6'H-[2,3'-bithiopyran]-4'-carboxylic acid](/img/structure/B13078728.png)
5'-Acetamido-6H,6'H-[2,3'-bithiopyran]-4'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid is an organic compound belonging to the class of acetamides This compound is characterized by its unique bithiopyran structure, which consists of two fused thiopyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid typically involves the following steps:
Formation of the Bithiopyran Core: The initial step involves the formation of the bithiopyran core through a cyclization reaction. This can be achieved by reacting appropriate thiol and aldehyde precursors under acidic conditions.
Introduction of the Acetamido Group: The acetamido group is introduced through an acylation reaction. This involves reacting the bithiopyran core with acetic anhydride in the presence of a base such as pyridine.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of 5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiopyran rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Acetamido-5-acetylfuran: Another acetamido compound with a furan ring structure.
5-Acetamido-2-hydroxy benzoic acid: A compound with a similar acetamido group but different core structure.
Uniqueness
5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid is unique due to its bithiopyran core, which imparts distinct chemical and biological properties. The combination of the acetamido and carboxylic acid groups further enhances its versatility in various applications.
Properties
Molecular Formula |
C13H13NO3S2 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-acetamido-5-(2H-thiopyran-6-yl)-2H-thiopyran-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO3S2/c1-8(15)14-10-7-18-6-9(12(10)13(16)17)11-4-2-3-5-19-11/h2-4,6H,5,7H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
UTVGWQVXVMEVCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=CSC1)C2=CC=CCS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate](/img/structure/B13078658.png)




![2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13078682.png)


![4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13078690.png)


